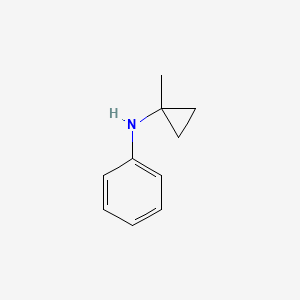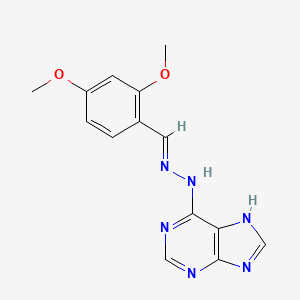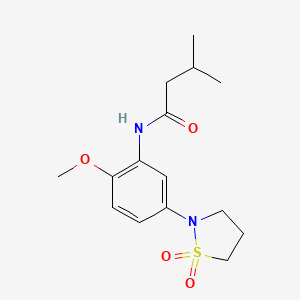
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into similar compounds, such as N-substituted azetidinones and oxazolidinones, has demonstrated their potential in various scientific applications, particularly in the synthesis of novel chemical structures. For instance, azetidinones have been explored for their capability to yield derivatives with potential antibacterial properties, highlighting the importance of structural manipulation in medicinal chemistry (Selezneva et al., 2018). Similarly, oxazolidinone analogs have been studied for their antimicrobial activities, showcasing their role in developing new therapeutic agents (Zurenko et al., 1996).
Potential Therapeutic Applications
The exploration of thiazolidinone and oxazolidinone derivatives in drug discovery has revealed their potential in addressing microbial diseases and inflammation. Studies have shown that certain thiazolidinone derivatives possess significant antibacterial and antifungal activities, suggesting their usefulness in treating microbial infections (Desai et al., 2013). Additionally, oxazolidinone derivatives have been identified as potent activators of peroxisome proliferator-activated receptors, indicating their potential in treating inflammatory skin diseases (Venkatraman et al., 2004).
Enzyme Inhibition and Molecular Interaction
Research into similar compounds has also focused on their interaction with enzymes, demonstrating their role in enzyme inhibition and potential therapeutic applications. For example, the reaction of metformin with dicarbonyl compounds has been studied, highlighting the ability of guanidine-like compounds to interact with and inhibit reactive alpha-dicarbonyls, which are involved in advanced glycation end product formation, relevant to diabetic complications (Ruggiero-Lopez et al., 1999).
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)9-15(18)16-13-10-12(5-6-14(13)21-3)17-7-4-8-22(17,19)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSTQRDECBGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

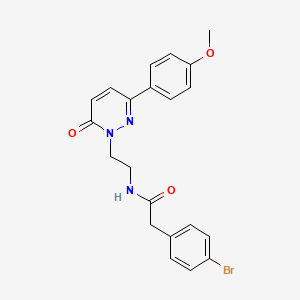
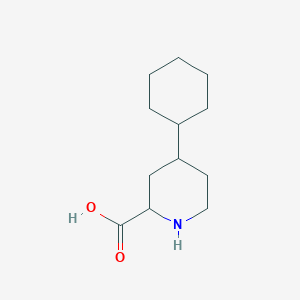

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)




![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)
![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)
